molecular formula C12H14N2O2S B14903297 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide

2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide

Cat. No.: B14903297
M. Wt: 250.32 g/mol
InChI Key: XEPHKRMRJLVDQE-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide is a synthetic small molecule featuring a benzoxazole-thioether scaffold linked to an N-isopropylacetamide moiety. This compound is part of a broader class of benzoxazole derivatives known for their diverse pharmacological activities, including cytotoxicity, neuroprotection, and enzyme inhibition . Its structure is characterized by the benzo[d]oxazole ring system, a sulfur atom at the 2-position, and an acetamide group substituted with an isopropyl chain. The compound’s synthetic accessibility and structural flexibility make it a candidate for drug discovery, particularly in oncology and neurodegenerative disease research.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H14N2O2S/c1-8(2)13-11(15)7-17-12-14-9-5-3-4-6-10(9)16-12/h3-6,8H,7H2,1-2H3,(H,13,15)

InChI Key

XEPHKRMRJLVDQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=CC=CC=C2O1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and antifungal effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Cytotoxic Analogues (12 Series)

Compounds 12c–12h () share the benzoxazole-thioacetamide core but differ in substituents on the acetamide and benzamide groups. For example:

  • 12d : 4–(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide
  • 12e : N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide

Key Findings :

  • Cytotoxicity : Compounds with electron-withdrawing groups (e.g., Cl in 12e) showed enhanced cytotoxicity against HepG2 cells compared to electron-donating groups (e.g., methyl in 12f) .
  • Apoptotic Activity : Upregulation of pro-apoptotic BAX and Caspase-3 proteins and downregulation of anti-apoptotic Bcl-2 were observed, with 12e exhibiting the strongest apoptotic induction .

Neuroprotective Analogues (5 Series)

Compounds 5t–5v () incorporate a 1,3,4-thiadiazole ring instead of a benzamide group. Examples include:

  • 5t : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 5u : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Key Findings :

  • Neuroprotection : Compounds with halogenated aryl groups (e.g., 5u ) demonstrated superior neuroprotective effects against Aβ25-35-induced toxicity in PC12 cells, with cell viability exceeding 80% at 10 µM .
  • Structure-Activity Relationship (SAR) : Fluorine and chlorine substituents enhanced blood-brain barrier permeability and target engagement compared to alkyl groups .

VEGFR-2 Inhibitors (8 Series)

Compounds 8a–8b () feature a p-tolylbenzamide group:

  • 8a : 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide
  • 8b : 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide

Key Findings :

  • Anti-Proliferative Activity : 8b (IC₅₀ = 1.2 µM) outperformed 8a (IC₅₀ = 3.8 µM) in inhibiting VEGFR-2, attributed to the 5-chloro substituent enhancing binding affinity .

Comparative Data Tables

Table 1: Cytotoxicity and Structural Features of Selected Analogues

Compound Substituent(s) Cytotoxicity (HepG2 IC₅₀, µM) Apoptotic Protein Modulation
2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide N-isopropyl Not reported Not evaluated
12e 5-Cl, N-tert-butyl ~2.5 BAX↑, Bcl-2↓, Caspase-3↑
12d N-tert-butyl ~5.0 Moderate modulation

Table 2: Neuroprotective Activity of Thiadiazole Derivatives

Compound Aryl Substituent Cell Viability (%) at 10 µM Melting Point (°C)
5t 2,5-Difluorophenyl 78 207–208
5u 2-Chloro-5-fluorophenyl 85 207.7–209
5v 3,5-Dimethylphenyl 65 261–262

Table 3: Anti-Proliferative Activity of VEGFR-2 Inhibitors

Compound Substituent VEGFR-2 IC₅₀ (µM)
8a None 3.8
8b 5-Chloro 1.2

Key Trends and Insights

Substituent Effects :

  • Electron-withdrawing groups (Cl, F) enhance cytotoxicity and target binding (e.g., 12e , 8b ) .
  • Bulky alkyl groups (tert-butyl) improve metabolic stability but may reduce solubility compared to smaller chains (isopropyl) .

Scaffold Modifications :

  • Replacing benzamide with 1,3,4-thiadiazole (e.g., 5t–5v ) shifts activity toward neuroprotection, likely due to improved CNS penetration .

Biological Assays :

  • Cytotoxicity studies predominantly use MTT assays (), while anti-proliferative evaluations employ SRB assays () .

Limitations :

  • Data on 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide’s specific biological activities are sparse in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide is a derivative of benzoxazole, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its neuroprotective, antimicrobial, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide can be represented as follows:

C12H14N2O1S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{1}\text{S}

This compound features a benzoxazole core, which is linked to an isopropylacetamide group through a thioether linkage. The presence of the benzoxazole moiety is critical for its biological activity.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of benzoxazole derivatives against neurodegenerative conditions such as Alzheimer's disease. Specifically, compounds similar to 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide have been shown to exert protective effects on PC12 cells exposed to β-amyloid (Aβ) peptides.

The proposed mechanism involves modulation of key signaling pathways:

  • Akt/GSK-3β/NF-κB Pathway : This pathway is crucial in neuronal survival and apoptosis regulation. The compound significantly reduced the expression of pro-apoptotic factors (Bax) while increasing anti-apoptotic factors (Bcl-2), thereby promoting cell survival .
  • BACE1 Inhibition : The compound inhibited the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is pivotal in Aβ production. This inhibition is essential for reducing Aβ accumulation in neuronal cells .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been well documented. In particular, studies have demonstrated that compounds with a similar structure exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal efficacy against Candida albicans.

Antimicrobial Efficacy

Research indicates that the minimum inhibitory concentrations (MIC) for various derivatives range from 7.81 to 250 μg/ml, showcasing their potential as antimicrobial agents. Notably, some compounds displayed lower toxicity towards normal cells compared to cancer cells, suggesting their utility in therapeutic applications .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer properties. The compound's ability to induce cytotoxicity in various cancer cell lines has been explored.

Case Studies

  • Breast Cancer : Compounds similar to 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide were found to exhibit significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7).
  • Lung and Prostate Cancer : Studies revealed that these compounds can inhibit the proliferation of lung (A549) and prostate cancer cells (PC3), indicating broad-spectrum anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has shown that modifications to the benzoxazole ring can enhance or diminish biological efficacy. For example, substituents that increase electron density can improve antimicrobial activity against specific pathogens .

CompoundActivity TypeMIC (µg/ml)Cell Line Tested
5cNeuroprotectionNot specifiedPC12
Compound AAntimicrobial7.81 - 250Bacillus subtilis
Compound BAnticancerNot specifiedMCF-7

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